(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride is a chiral compound with significant importance in organic synthesis and various industrial applications. This compound is characterized by its cyclopropane ring, which is substituted with two methyl groups and a sulfonyl chloride group. The presence of chiral centers makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of (1R,2R)-1,2-dimethylcyclopropane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is performed in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to (1R,2R)-1,2-dimethylcyclopropane-1-sulfonic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Triethylamine, dichloromethane, low temperatures.
Reduction: Lithium aluminum hydride, ether solvents.
Oxidation: Potassium permanganate, acidic conditions.
Major Products
The major products formed from these reactions include sulfonamide, sulfonate ester, sulfonothioate derivatives, and sulfonic acid derivatives .
Scientific Research Applications
(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-Dimethylcyclopropane-1-sulfonic acid
- (1R,2R)-1,2-Dimethylcyclopropane-1-sulfonamide
- (1R,2R)-1,2-Dimethylcyclopropane-1-sulfonate ester
Uniqueness
(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the sulfonyl chloride group makes it a valuable intermediate for the preparation of various derivatives, which are not easily accessible through other compounds .
Properties
IUPAC Name |
(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-4-3-5(4,2)9(6,7)8/h4H,3H2,1-2H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXNHWHHCZADY-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.